molecular formula C19H21N3O5S2 B2735279 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448064-67-2

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B2735279
CAS RN: 1448064-67-2
M. Wt: 435.51
InChI Key: OAZRQMUZCCGMHI-UHFFFAOYSA-N
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Description

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Oxadiazole derivatives, including structures related to 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, have been extensively studied for their diverse biological activities. These compounds have been synthesized through various chemical reactions, often starting from organic acids converted into corresponding esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. The biological evaluations of these compounds include screenings against enzymes like butyrylcholinesterase (BChE), highlighting their potential in biochemical research and therapeutic applications (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Properties

Another significant area of application for 1,3,4-oxadiazole derivatives is in antimicrobial and anti-proliferative studies. These compounds have been assessed for inhibitory activity against various pathogenic bacteria and yeast-like fungi, with some showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity against several human cancer cell lines has been evaluated, offering insights into their potential as anticancer agents (Al-Wahaibi et al., 2021).

Antibacterial Studies

The N-substituted derivatives of 1,3,4-oxadiazole have also been synthesized and tested for their antibacterial properties. These studies have provided valuable information regarding the compounds' moderate to talented activity against Gram-negative and Gram-positive bacteria, offering a pathway for developing new antibacterial agents (Khalid et al., 2016).

Anticancer Activities

Additionally, some derivatives have been specifically synthesized and evaluated for their anticancer activities. These studies often involve various cancer cell lines to determine the compounds' effectiveness in inhibiting cancer cell growth, providing a foundation for further research in cancer therapy (Rehman et al., 2018).

Alzheimer’s Disease Treatment

A noteworthy application of these compounds is in the search for new treatments for Alzheimer’s disease. New N-substituted derivatives have been synthesized and evaluated as potential drug candidates, focusing on their ability to inhibit key enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer’s disease therapy (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-16-4-3-15(11-17(16)26-2)29(23,24)22-8-5-13(6-9-22)18-20-21-19(27-18)14-7-10-28-12-14/h3-4,7,10-13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZRQMUZCCGMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

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